3-(4-Chloro-3-cyanophenyl)benzoic acid
Overview
Description
3-(4-Chloro-3-cyanophenyl)benzoic acid: is an organic compound with the molecular formula C14H8ClNO2 It is a derivative of benzoic acid, featuring a chloro and a cyano group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-(4-Chloro-3-cyanophenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution
Major Products:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
Chemistry:
3-(4-Chloro-3-cyanophenyl)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound can be used to study the effects of chloro and cyano substituents on biological activity. It may also be used in the development of new bioactive molecules.
Medicine:
While not a drug itself, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects are determined by the nature of its substituents and their interactions with molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound or its derivatives may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The cyano group can interact with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
- 3-(4-Bromo-3-cyanophenyl)benzoic acid
- 3-(4-Fluoro-3-cyanophenyl)benzoic acid
- 3-(4-Methyl-3-cyanophenyl)benzoic acid
Comparison:
3-(4-Chloro-3-cyanophenyl)benzoic acid is unique due to the presence of both chloro and cyano groups, which influence its reactivity and properties. Compared to its bromo, fluoro, and methyl analogs, the chloro derivative may exhibit different reactivity in substitution reactions and different biological activity due to the electron-withdrawing nature of the chloro group.
Properties
IUPAC Name |
3-(4-chloro-3-cyanophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-5-4-10(7-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVPYLTBMOJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683322 | |
Record name | 4'-Chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-22-3 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-3′-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261941-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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